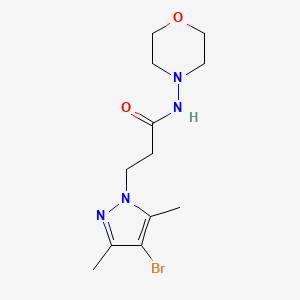
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(morpholin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-morpholinopropanamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-morpholinopropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the 4-position.
Attachment of the Morpholinopropanamide Group: The next step involves the attachment of the morpholinopropanamide group to the pyrazole ring. This can be done by reacting the bromo-substituted pyrazole with morpholine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-morpholinopropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the morpholinopropanamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo substituent.
Applications De Recherche Scientifique
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-morpholinopropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-morpholinopropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline
- **4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- **N-methyl-1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzaldehyde
Uniqueness
What sets 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-morpholinopropanamide apart from similar compounds is its specific combination of the pyrazole ring with the morpholinopropanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H19BrN4O2 |
|---|---|
Poids moléculaire |
331.21 g/mol |
Nom IUPAC |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C12H19BrN4O2/c1-9-12(13)10(2)17(14-9)4-3-11(18)15-16-5-7-19-8-6-16/h3-8H2,1-2H3,(H,15,18) |
Clé InChI |
SNZKCVMBNNLHCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CCC(=O)NN2CCOCC2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















